N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide
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Description
N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H36N4O3 and its molecular weight is 392.544. The purity is usually 95%.
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Scientific Research Applications
Activation of Small-Conductance Ca2+-Activated K+ Channels
A study by Hougaard et al. (2009) explored a molecule similar to the one , which demonstrated activation of small-conductance Ca2+-activated K+ channels. This compound selectively activated the SK1 subtype, distinguishing it from other modulators. This selectivity and the ability to activate channels in the absence of Ca2+ suggest potential for exploring novel channel modulatory mechanisms (Hougaard et al., 2009).
Physical Properties of Piperidinium-Based Ionic Liquids
Chen et al. (2014) conducted research on the properties of piperidinium-based ionic liquids, which are structurally related to the compound . They focused on understanding the density, viscosity, and conductivity of these liquids, providing valuable data for predicting the behavior of similar compounds in various applications (Chen et al., 2014).
Enamine Chemistry
Carlsson and Lawesson (1982) examined the reduction of enaminones, involving transformations of compounds related to the specified chemical. This study contributes to the broader understanding of enamine chemistry, which is fundamental in synthetic organic chemistry and could be relevant to the applications of the compound (Carlsson & Lawesson, 1982).
Impurities in Drug Synthesis
Kancherla et al. (2018) identified and synthesized several impurities in the drug Repaglinide, including compounds structurally similar to the target compound. This study highlights the importance of identifying and understanding impurities in pharmaceutical synthesis, which could be relevant for the synthesis and quality control of related compounds (Kancherla et al., 2018).
Synthesis of Piperazine Derivatives
Tsizin, Sergovskaya, and Chernyak (1986) described the synthesis of 1-Alkyl(Aralkyl)-4-acyl-2-piperazinones, showcasing methods to form compounds structurally similar to the one . This research provides insights into synthetic strategies that could be applicable in producing and modifying similar compounds (Tsizin, Sergovskaya, & Chernyak, 1986).
Properties
IUPAC Name |
N'-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N4O3/c1-21(2,3)24-20(28)25-13-10-17(11-14-25)15-23-19(27)18(26)22-12-9-16-7-5-4-6-8-16/h7,17H,4-6,8-15H2,1-3H3,(H,22,26)(H,23,27)(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFSBVQQLFRGOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C(=O)NCCC2=CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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